Antitumor agent-138

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

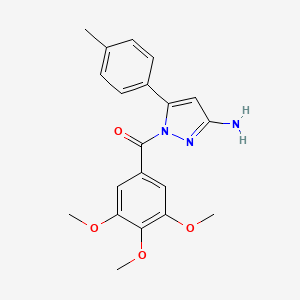

C20H21N3O4 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

[3-amino-5-(4-methylphenyl)pyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C20H21N3O4/c1-12-5-7-13(8-6-12)15-11-18(21)22-23(15)20(24)14-9-16(25-2)19(27-4)17(10-14)26-3/h5-11H,1-4H3,(H2,21,22) |

InChI Key |

ZQKUQZRCKHGGMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Antitumor Agent-138: A Technical Guide to a Novel Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Antitumor agent-138, a novel compound identified as a potent inhibitor of tubulin polymerization. By targeting the colchicine-binding site on tubulin, this agent disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, positioning it as a promising candidate for further preclinical and clinical investigation. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the critical pathways and workflows involved in its characterization.

Core Mechanism of Action

This compound exerts its anticancer effects by directly interfering with the polymerization of tubulin, the fundamental protein subunit of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, this compound prevents the assembly of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, ultimately causing cell cycle arrest at the G2/M phase and triggering the intrinsic pathway of apoptosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, showcasing its potency and efficacy in various in vitro and in vivo models.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Tubulin Polymerization IC50 | 1.87 µM | Purified tubulin | [1] |

| MCF-7 IC50 | 0.04 µM | Human breast adenocarcinoma | [1] |

| A549 IC50 | 0.39 µM | Human lung carcinoma | [1] |

| MDA-MB-231 IC50 | 0.04 µM | Human breast adenocarcinoma | [1] |

| HT-29 IC50 | 0.06 µM | Human colorectal adenocarcinoma | [1] |

| HeLa IC50 | 0.11 µM | Human cervical cancer | [1] |

| L02 IC50 | 2.73 µM | Human normal liver cell line | [1] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Animal Model | Treatment | Tumor Growth Inhibition | Reference |

| MCF-7 Xenograft (BALB/c nude mice) | 20 mg/kg, i.p., 21 days | 68.95% | [1] |

Signaling Pathway

This compound-induced tubulin depolymerization triggers a cascade of signaling events culminating in G2/M cell cycle arrest and apoptosis. The diagram below illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.

Caption: Workflow for the tubulin polymerization assay.

Methodology:

-

Reagents: Purified tubulin (>99%), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, this compound, and a reference inhibitor (e.g., colchicine).

-

Procedure:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer supplemented with GTP.

-

Add various concentrations of this compound or control to the wells of a 96-well plate.

-

Add the tubulin solution to the wells to initiate the reaction.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

-

Data Analysis: The increase in absorbance corresponds to the extent of tubulin polymerization. The initial rate of polymerization is calculated for each concentration of the compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549, MDA-MB-231, HT-29, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Caption: Workflow for cell cycle analysis.

Methodology:

-

Cell Treatment: Treat MCF-7 cells with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

-

Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.

Methodology:

-

Cell Treatment: Treat MCF-7 cells with various concentrations of this compound.

-

Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.[1]

Methodology:

-

Monolayer Formation: Grow A549 cells to confluence in a multi-well plate.

-

Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound (e.g., 6.25-50 nM).[1]

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).

-

Data Analysis: Measure the width of the wound at different time points and calculate the rate of wound closure to assess cell migration.

Angiogenesis Assay (HUVEC Tube Formation)

This assay assesses the anti-angiogenic potential of this compound by measuring its ability to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[1]

Methodology:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in media containing various concentrations of this compound (e.g., 6.25-50 nM).[1]

-

Incubation: Incubate the plate for a period sufficient for tube formation (e.g., 6-12 hours).

-

Imaging: Visualize and capture images of the tube-like structures using a microscope.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.

In Vivo Xenograft Study

This study evaluates the antitumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle control daily for a specified duration (e.g., 21 days).[1]

-

Monitoring: Monitor tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Data Analysis: Calculate the tumor growth inhibition rate to determine the in vivo efficacy of the compound.

Conclusion

This compound is a promising novel tubulin polymerization inhibitor with potent antiproliferative and pro-apoptotic activities against a range of cancer cell lines. Its ability to induce G2/M cell cycle arrest and disrupt angiogenesis, coupled with its significant in vivo antitumor efficacy, underscores its potential as a lead compound for the development of new cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this agent.

References

In-Depth Technical Guide: Antitumor Agent-138 and its Interaction with the Colchicine Site on Tubulin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitumor agent-138 is a novel synthetic compound demonstrating significant potential as a cancer therapeutic. This document provides a comprehensive technical overview of its mechanism of action, focusing on its binding to the colchicine site of tubulin, a critical protein involved in cell division. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells. This guide consolidates the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its molecular pathways and experimental workflows.

Mechanism of Action

This compound functions as a tubulin polymerization inhibitor.[1] It specifically binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network is critical, as microtubules are essential components of the cytoskeleton and the mitotic spindle. The inhibition of their formation and function leads to several downstream cellular effects, culminating in antitumor activity.

The primary consequences of this compound's interaction with tubulin are:

-

Disruption of Microtubule Dynamics: The agent's binding to the colchicine site prevents the proper assembly of microtubules, leading to a collapse of the microtubule network.

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle due to microtubule disruption causes cells to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

-

Inhibition of Angiogenesis: The compound has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.

-

Inhibition of Cell Migration: By disrupting the cytoskeleton, this compound also impedes the migration of cancer cells.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Value | Cell Line(s) / Conditions | Reference |

| Tubulin Polymerization Inhibition (IC50) | 1.87 µM | Tubulin from porcine brain | [1] |

| Anti-proliferative Activity (IC50) | 0.04 µM | MCF-7 (Breast Cancer) | |

| 0.39 µM | A549 (Lung Cancer) | ||

| 0.04 µM | MDA-MB-231 (Breast Cancer) | ||

| 0.06 µM | HT-29 (Colon Cancer) | ||

| 0.11 µM | HeLa (Cervical Cancer) | ||

| 2.73 µM | L02 (Normal Liver) | ||

| Colony Formation Inhibition | 5-20 nM | MCF-7 (Breast Cancer) | |

| Microtubule Collapse Induction | 25-200 nM | MCF-7 (Breast Cancer) | |

| HUVEC Tube Formation Inhibition | 6.25-50 nM | HUVEC (Endothelial Cells) |

Table 2: In Vivo Antitumor Efficacy of this compound

| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |

| BALB/c Nude Mice | MCF-7 Xenograft | 20 mg/kg, intraperitoneal injection, for 21 days | 68.95% tumor growth inhibition |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Fluorescence-Based Tubulin Polymerization Assay

This assay measures the effect of a compound on tubulin polymerization by monitoring the fluorescence of a reporter dye that preferentially binds to polymerized microtubules.[2][3][4][5]

-

Reagents and Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing a fluorescent reporter (e.g., DAPI)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

Positive controls (e.g., paclitaxel for polymerization enhancement, vinblastine for inhibition)

-

Black, 384-well microplates with a non-binding surface

-

Temperature-controlled microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~420 nm)

-

-

Procedure:

-

Reconstitute lyophilized tubulin in general tubulin buffer to a final concentration of 2 mg/mL. Keep on ice.

-

Prepare the test compound and controls at various concentrations in general tubulin buffer.

-

In a 384-well plate, add the test compound, controls, or vehicle to the appropriate wells.

-

Initiate the polymerization reaction by adding the tubulin solution and GTP (final concentration 1 mM) to each well. Glycerol (final concentration 10%) can be included to promote polymerization.[3]

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the IC50 value for inhibition of tubulin polymerization by analyzing the concentration-response curve for this compound.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][6][7][8][9]

-

Reagents and Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[7]

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).[7]

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 1.5 to 4 hours, allowing viable cells to convert MTT to formazan crystals.[6][7]

-

Remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

-

Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[1][7]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12]

-

Reagents and Materials:

-

Treated and untreated cells

-

PBS

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[10]

-

Resuspend the cell pellet in a small volume of PBS to achieve a single-cell suspension.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at 4°C for at least 2 hours (or store for longer periods).[10]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate at room temperature for 30 minutes in the dark.[10]

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

-

Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

-

Reagents and Materials:

-

Treated and untreated cells

-

PBS

-

1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[14]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[14]

-

Use appropriate gating to differentiate between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

In Vivo Tumor Xenograft Study

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[15][16][17][18][19]

-

Materials and Subjects:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line (e.g., MCF-7)

-

Cell culture medium and PBS

-

Matrigel (optional, to support tumor growth)

-

This compound and vehicle control

-

Calipers for tumor measurement

-

Appropriate animal housing and care facilities

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.[18]

-

Monitor the mice regularly for tumor growth.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[19]

-

Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) and schedule (e.g., daily for 21 days).

-

Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (Width² x Length) / 2.[19]

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.

-

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. maxanim.com [maxanim.com]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. igbmc.fr [igbmc.fr]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. 4.8. In Vivo Xenograft Model in Nude Mice [bio-protocol.org]

- 16. 2.9. Protocol for in vivo study in nude mice [bio-protocol.org]

- 17. pubcompare.ai [pubcompare.ai]

- 18. researchgate.net [researchgate.net]

- 19. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

Unraveling the Mechanism of Antitumor Agent-138: A Technical Guide to G2/M Cell Cycle Arrest

For Immediate Release

This technical guide provides an in-depth analysis of Antitumor agent-138, a novel compound that has demonstrated significant potential in cancer therapy. This document, intended for researchers, scientists, and drug development professionals, details the agent's mechanism of action, focusing on its ability to induce G2/M cell cycle arrest and apoptosis in cancer cells. The information presented herein is a synthesis of current research findings, offering a comprehensive overview of the agent's biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound functions as a potent inhibitor of tubulin polymerization by targeting the colchicine-binding site, a critical component in microtubule dynamics.[1][2] This interference with the cytoskeleton machinery disrupts the formation of the mitotic spindle, a requisite for cell division, thereby inducing cell cycle arrest at the G2/M phase and subsequently leading to programmed cell death, or apoptosis.[1][2]

Quantitative Analysis of Biological Activity

The efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key data points, providing a clear comparison of its anti-proliferative and antitumor effects.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.04[1][2] |

| MDA-MB-231 | Breast Cancer | 0.04[1] |

| A549 | Lung Cancer | 0.39[1][2] |

| HT-29 | Colon Cancer | 0.06[1] |

| HeLa | Cervical Cancer | 0.11[1][2] |

| L02 | Normal Liver Cells | 2.73[1][2] |

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Type | Dosage | Treatment Duration | Tumor Growth Inhibition Rate |

| BALB/c nude mice | MCF-7 xenograft | 20 mg/kg (i.p.) | 21 days | 68.95%[1] |

Signaling Pathways of this compound Induced G2/M Arrest and Apoptosis

The induction of G2/M cell cycle arrest and apoptosis by this compound is mediated by the modulation of several key regulatory proteins. The agent has been shown to increase the expression of p21, Cyclin B1, Cdc25c, and cdk7 in a dose- and time-dependent manner.[1][2] Concurrently, it upregulates pro-apoptotic proteins such as Bax, Cleaved-PARP, Bim, and Cleaved Caspase-9, while decreasing the expression of the anti-apoptotic protein Bcl-2.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Proliferation Assay

This assay is used to determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, MDA-MB-231, HT-29, HeLa) and a normal cell line (e.g., L02)

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium, with final concentrations ranging from 0 to 5 µM.[2]

-

Replace the medium in the wells with the drug-containing medium.

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the agent that inhibits cell growth by 50%.

Western Blot Analysis

This technique is employed to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Materials:

-

MCF-7 cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against p21, Cyclin B1, Cdc25c, cdk7, Bax, Bcl-2, Cleaved-PARP, Bim, Cleaved Caspase-9, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Seed MCF-7 cells in 6-well plates and treat with varying concentrations of this compound (e.g., 6.25-25 nM) for 24 hours.[2]

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Immunofluorescence

Immunofluorescence is used to visualize the disruption of the microtubule network within the cells.

Materials:

-

MCF-7 cells

-

Glass coverslips in 24-well plates

-

This compound

-

4% paraformaldehyde in PBS

-

0.5% Triton X-100 in PBS

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed MCF-7 cells on glass coverslips in 24-well plates.

-

Treat the cells with this compound (e.g., 25-200 nM) for 8 hours.[2]

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

-

Block with a suitable blocking buffer for 30 minutes.

-

Incubate with the primary antibody against α-tubulin for 1 hour.

-

Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effects of this compound.

Conclusion

This compound represents a promising candidate for cancer therapy due to its potent and selective activity against a range of cancer cell lines. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics leading to G2/M cell cycle arrest and apoptosis, provides a strong rationale for its further development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this novel antitumor agent.

References

Apoptosis Induction by Antitumor Agent-138 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-138 has emerged as a potent inducer of apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of its mechanism of action, focusing on its role as a tubulin polymerization inhibitor. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in the characterization of this agent's pro-apoptotic effects.

Core Mechanism of Action

This compound, also identified as compound 5b, functions as a tubulin polymerization inhibitor by targeting the colchicine-binding site on tubulin.[1][2] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2]

Quantitative Data Summary

The anti-proliferative and apoptosis-inducing efficacy of this compound has been quantified across various cancer cell lines and biochemical assays. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative metrics.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.04[1][2] |

| MDA-MB-231 | Breast Cancer | 0.04[1] |

| A549 | Lung Cancer | 0.39[1][2] |

| HT-29 | Colon Cancer | 0.06[1] |

| HeLa | Cervical Cancer | 0.11[1][2] |

| L02 | Normal Liver Cells | 2.73[1][2] |

Table 2: Biochemical and In Vivo Efficacy of this compound

| Assay/Model | Target/System | Metric | Value |

| Tubulin Polymerization | Tubulin | IC50 | 1.87 µM[1][2] |

| Colony Formation | MCF-7 cells | Inhibition | Effective at 5-20 nM[1][2] |

| HUVEC Tube Formation | HUVEC cells | Inhibition | Dose-dependent (6.25-50 nM)[1] |

| In Vivo Xenograft | MCF-7 in BALB/c nude mice | Tumor Growth Inhibition | 68.95% (at 20 mg/kg, i.p., 21 days)[1] |

Signaling Pathway of Apoptosis Induction

This compound initiates a cascade of molecular events that culminate in programmed cell death. The agent's primary action of inhibiting tubulin polymerization leads to G2/M cell cycle arrest. This arrest is associated with the upregulation of cell cycle regulators like p21, Cyclin B1, Cdc25c, and cdk7.[1][2] Subsequently, the intrinsic apoptotic pathway is activated, characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9, a key initiator caspase in the intrinsic pathway. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 (inferred), which in turn cleave critical cellular substrates, including PARP (Poly (ADP-ribose) polymerase), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[1][2] The pro-apoptotic protein Bim is also upregulated, further contributing to the apoptotic signaling.[1][2]

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

-

Cell Lines: MCF-7, A549, MDA-MB-231, HT-29, HeLa, and L02 cells.[2]

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 48 hours.[2]

-

Add MTT solution to each well and incubate for a specified time to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in the cell cycle and apoptosis.

-

Cell Line: MCF-7 cells.[2]

-

Procedure:

-

Treat MCF-7 cells with different concentrations of this compound (e.g., 6.25-25 nM) for 24 hours.[2]

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., P21, Cyclin B1, Cdc25c, cdk7, Bax, Bcl-2, Cleaved-PARP, Bim, Cleaved Caspase-9).[2]

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analyze the band intensities to quantify the changes in protein expression.

-

Immunofluorescence for Microtubule Disruption

This method visualizes the effect of this compound on the microtubule network within cancer cells.

-

Cell Line: MCF-7 cells.[2]

-

Procedure:

-

Grow MCF-7 cells on coverslips.

-

Treat the cells with various concentrations of this compound (e.g., 25-200 nM) for 8 hours.[2]

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells to allow antibody entry.

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope. A disrupted microtubule network appearing as punctate staining is indicative of the agent's effect.[1][2]

-

Caption: A typical experimental workflow for Western Blot analysis.

Conclusion

This compound demonstrates significant potential as an anticancer therapeutic by effectively inhibiting tubulin polymerization, inducing G2/M cell cycle arrest, and activating the intrinsic apoptotic pathway in cancer cells. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this promising agent.

References

The Impact of Antitumor Agent-138 on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-138, identified as compound 5b in recent literature, is a novel 3-amino-5-phenylpyrazole derivative that has demonstrated significant potential as a cancer therapeutic.[1][2] This technical guide provides a comprehensive overview of the agent's core mechanism of action, focusing on its effects on microtubule dynamics. The information presented herein is a synthesis of publicly available data and established experimental methodologies relevant to the study of microtubule-targeting agents.

Core Mechanism of Action

This compound functions as a potent inhibitor of tubulin polymerization.[1][2] It exerts its antimitotic effects by binding to the colchicine-binding site on β-tubulin, thereby disrupting the formation of microtubules. This interference with microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.[1][2]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| MCF-7 | Breast Adenocarcinoma | 0.04 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.04 |

| A549 | Lung Carcinoma | 0.39 |

| HT-29 | Colorectal Adenocarcinoma | 0.06 |

| HeLa | Cervical Adenocarcinoma | 0.11 |

| L02 | Normal Hepatocyte | 2.73 |

Data sourced from MedChemExpress.[1][2]

Table 2: Biochemical Activity of this compound

| Assay | Parameter | Result |

| Tubulin Polymerization | IC50 | 1.87 μM |

Data sourced from MedChemExpress.[1][2]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the effects of this compound.

Note: The following protocols are illustrative examples based on standard methodologies. The specific details from the primary research on this compound were not publicly accessible.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Materials:

-

Tubulin protein (porcine brain, >99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP)

-

Glycerol

-

DAPI (4′,6-diamidino-2-phenylindole)

-

This compound

-

Paclitaxel (positive control for polymerization)

-

Vinblastine (positive control for depolymerization)

-

DMSO (vehicle control)

-

384-well black wall microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

On ice, prepare the tubulin polymerization reaction mixture containing purified tubulin (2 mg/mL), G-PEM buffer, and glycerol (10% v/v).[3]

-

Add DAPI to the reaction mixture to a final concentration of 6.3 µM.[3]

-

Dispense the reaction mixture into the wells of a pre-chilled 384-well plate.

-

Add serial dilutions of this compound, control compounds, or DMSO to the respective wells.

-

Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.[4]

-

The increase in fluorescence corresponds to the incorporation of DAPI into polymerized microtubules.[3]

-

Calculate the rate of polymerization and the IC50 value for inhibition of tubulin polymerization.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, etc.)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

-

MCF-7 cells

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25 nM) for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples using a flow cytometer.

-

The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[5]

Immunofluorescence Microscopy of Microtubule Network

This method visualizes the effect of this compound on the microtubule network within cells.

Materials:

-

MCF-7 cells

-

Glass coverslips

-

Complete cell culture medium

-

This compound

-

Microtubule stabilizing buffer (MTSB)

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine serum albumin (BSA)

-

Primary antibody: mouse anti-α-tubulin

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

DAPI

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed MCF-7 cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound (e.g., 25-200 nM) for 8 hours.[1]

-

Wash the cells with pre-warmed MTSB.

-

Fix the cells with 4% PFA in MTSB for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in MTSB for 5 minutes.

-

Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for characterizing this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro tubulin polymerization assay [bio-protocol.org]

- 5. ucl.ac.uk [ucl.ac.uk]

An In-depth Structural and Mechanistic Analysis of Antitumor Agent-138

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-138, also identified as compound 5b in recent literature, is a novel synthetic small molecule that has demonstrated significant potential as an anticancer therapeutic. This technical guide provides a comprehensive analysis of its structure, mechanism of action, and preclinical efficacy. The agent functions as a potent inhibitor of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1] Furthermore, it exhibits anti-migratory and anti-angiogenic properties. This document summarizes the key quantitative data, outlines detailed experimental protocols for its evaluation, and provides visual representations of its signaling pathways and experimental workflows to support further research and development.

Chemical Structure and Properties

This compound is a 3-amino-5-phenylpyrazole derivative with the following chemical properties:

-

Molecular Formula: C₂₀H₂₁N₃O₄[2]

-

Molecular Weight: 367.4 g/mol [2]

-

CAS Number: 2975168-22-8[2]

-

Systematic Name: (Details to be confirmed from primary publication)

-

SMILES: CC1=CC=C(C2=CC(N)=NN2C(C3=CC(OC)=C(OC)C(OC)=C3)=O)C=C1

(A 2D rendering of the chemical structure would be generated here based on the SMILES string if image generation were supported.)

Figure 1: Chemical Structure of this compound

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 0.04 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.04 |

| HT-29 | Colorectal Adenocarcinoma | 0.06 |

| HeLa | Cervical Adenocarcinoma | 0.11 |

| A549 | Lung Carcinoma | 0.39 |

| L02 | Normal Liver Cell Line | 2.73 |

Table 2: Tubulin Polymerization Inhibition

| Assay | Target | IC₅₀ (µM) |

| Tubulin Polymerization Assay | Tubulin (Colchicine Site) | 1.87[1] |

Table 3: In Vivo Antitumor Efficacy

| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) |

| MCF-7 Xenograft in BALB/c Nude Mice | Breast Adenocarcinoma | 20 mg/kg, i.p., 21 days | 68.95% |

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of tubulin polymerization. By binding to the colchicine-binding site on tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] This disruption leads to a cascade of cellular events, culminating in apoptosis.

The key signaling pathway components affected by this compound include:

-

Cell Cycle Regulation: The agent causes an arrest in the G2/M phase of the cell cycle, which is associated with an increase in the expression of p21, Cyclin B1, Cdc25c, and cdk7.

-

Apoptosis Induction: Treatment with this compound leads to an increase in the pro-apoptotic proteins Bax and Bim, and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the cleavage of Caspase-9 and PARP, hallmark events of the intrinsic apoptotic pathway.

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are representative protocols for the key experiments conducted to evaluate this compound. The specific details for the cited experiments are detailed in Yang Y, et al., Eur J Med Chem. 2024 Jan 24;267:116177.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

-

Reagents: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), fluorescent reporter (e.g., DAPI), this compound, and a known tubulin inhibitor (e.g., colchicine) as a positive control.

-

Procedure: a. Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice. b. Add varying concentrations of this compound or control compounds to the reaction mixture. c. Transfer the mixture to a pre-warmed 37°C microplate reader. d. Monitor the change in fluorescence or absorbance (at 340 nm for turbidity) over time. Polymerization of tubulin leads to an increase in the signal. e. Calculate the rate of polymerization and determine the IC₅₀ value for the compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

-

Cell Culture: Culture cancer cell lines (e.g., MCF-7, A549) in appropriate media and conditions.

-

Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Cell Cycle Analysis

This method analyzes the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of proteins involved in apoptosis.

-

Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved PARP, cleaved Caspase-9, and a loading control like β-actin). c. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MCF-7) into the flank of the mice. For estrogen-dependent cell lines like MCF-7, an estrogen supplement may be required.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg, intraperitoneally) and a vehicle control according to a defined schedule and duration.

-

Monitoring: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Analysis: Calculate the tumor growth inhibition (TGI) percentage to assess the efficacy of the compound.

Experimental Workflow

The preclinical evaluation of a novel antitumor agent like this compound typically follows a structured workflow from initial screening to in vivo validation.

Caption: General experimental workflow for antitumor drug discovery.

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-Amino-5-Phenylpyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-5-phenylpyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and insecticidal properties. This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and biological applications of this important class of compounds, with a focus on providing practical information for researchers in the field.

Chemical and Physical Properties

3-Amino-5-phenylpyrazole, the parent compound of this series, is an aza-heterocyclic amine with the chemical formula C₉H₉N₃ and a molecular weight of 159.19 g/mol .[1][2] It typically appears as an off-white to cream-colored crystalline powder.[3] The core structure consists of a five-membered pyrazole ring substituted with an amino group at the 3-position and a phenyl group at the 5-position. The presence of the amino group and the pyrazole ring nitrogens allows for various intermolecular interactions, influencing its physical and biological properties.

Table 1: Physicochemical Properties of 3-Amino-5-phenylpyrazole

| Property | Value | Reference(s) |

| CAS Number | 1572-10-7 | [1] |

| Molecular Formula | C₉H₉N₃ | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Melting Point | 124-127 °C | [2] |

| Appearance | Off-white to cream colored crystalline powder | [3] |

| Solubility | Soluble in DMSO and Methanol | [3] |

Synthesis of 3-Amino-5-Phenylpyrazole Derivatives

The synthesis of 3-amino-5-phenylpyrazole derivatives can be achieved through several synthetic routes. The most common and versatile method involves the condensation of a β-ketonitrile with hydrazine or its derivatives. This approach allows for the introduction of a wide variety of substituents on both the pyrazole ring and the phenyl moiety.

General Synthetic Workflow

The synthesis of a 3-amino-5-phenylpyrazole derivative, such as 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, typically follows a multi-step process. The following diagram illustrates a general workflow, starting from a substituted enaminone.

Caption: General workflow for the synthesis of 3-amino-5-phenylpyrazole derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and the final 3-amino-5-phenylpyrazole derivatives.

Protocol 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from the work of Al-Zaydi et al. and describes a reliable method for the synthesis of a 4-carbonitrile substituted derivative.[4]

Step 1: Synthesis of 3-Oxo-3-phenylpropanenitrile (β-Ketonitrile)

-

Materials: 3-Dimethylamino-1-phenylprop-2-en-1-one (enaminone), hydroxylamine hydrochloride, sodium ethoxide, ethanol, water, hydrochloric acid.

-

Procedure:

-

A mixture of the enaminone (10 mmol) and hydroxylamine hydrochloride (10 mmol) in ethanol (20 mL) is refluxed for 2 hours.

-

The reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

-

The resulting residue is dissolved in a solution of sodium ethoxide (prepared from 0.23 g of sodium in 20 mL of absolute ethanol).

-

The mixture is refluxed for 1 hour, then cooled and poured onto ice water.

-

The solution is neutralized with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with water, and crystallized from benzene to yield 3-oxo-3-phenylpropanenitrile.

-

-

Characterization Data for 3-Oxo-3-phenylpropanenitrile:

-

Appearance: White crystals

-

Yield: 89%

-

Melting Point: 79-81 °C

-

IR (cm⁻¹): 2255 (CN), 1689 (CO)

-

¹H-NMR (CDCl₃, δ ppm): 4.78 (s, 2H, CH₂), 7.57 (t, 2H, J = 6.8 Hz, Ph-H), 7.72 (t, 1H, J = 7.4 Hz, Ph-H), 7.94 (d, 2H, J = 6.8 Hz, Ph-H)

-

MS (m/z): 145 (M⁺)[4]

-

Step 2: Synthesis of (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile

-

Materials: 3-Oxo-3-phenylpropanenitrile, trichloroacetonitrile, sodium hydride, dry dioxane, water.

-

Procedure:

-

A solution of 3-oxo-3-phenylpropanenitrile (10 mmol) in dry dioxane (20 mL) is added to a stirred suspension of sodium hydride (60% in oil, 10 mmol) in dry dioxane (10 mL) at room temperature.

-

After stirring for 30 minutes, trichloroacetonitrile (10 mmol) is added, and the mixture is stirred for an additional 2 hours.

-

The reaction mixture is then poured into water.

-

The solid product is collected by filtration and crystallized from ethanol.

-

-

Characterization Data:

-

Appearance: Pale yellow crystals

-

Yield: 82%

-

Melting Point: 182-184 °C

-

IR (cm⁻¹): 3267, 3250 (NH₂), 2210 (CN), 1613 (CO)

-

¹H-NMR (DMSO-d₆, δ ppm): 7.48 (t, 2H, J = 7.8 Hz, Ph-H), 7.57 (t, 1H, J = 7.9 Hz, Ph-H), 7.68 (d, 2H, J = 7.8 Hz, Ph-H), 9.96 (s, 1H, NH₂), 11.94 (s, 1H, NH₂)

-

MS (m/z): 288 (M⁺-1)[4]

-

Step 3: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

-

Materials: (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile, hydrazine hydrate, dioxane.

-

Procedure:

-

To (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (10 mmol), excess hydrazine hydrate (3 mL) is added and stirred for 3 minutes (an exothermic reaction will occur).

-

The reaction mixture is allowed to cool to room temperature, during which a precipitate forms. This intermediate is (E)-3-amino-2-benzoyl-3-hydrazino-2-propenenitrile.

-

The intermediate is refluxed in dioxane (20 mL) for 30 minutes.

-

The mixture is then cooled to room temperature, and the resulting crystals are collected by filtration and recrystallized from dioxane.

-

-

Characterization Data for 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile:

-

Appearance: Buff crystals

-

Yield: 93%

-

Melting Point: 200-202 °C

-

IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)

-

¹H-NMR (DMSO-d₆, δ ppm): 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)

-

MS (m/z): 184 (M⁺)[4]

-

Biological Activities and Data Presentation

Derivatives of 3-amino-5-phenylpyrazole have been extensively studied for their potential as therapeutic agents, particularly in the field of oncology. The following table summarizes the in vitro antiproliferative activity of a series of novel 3-amino-5-phenylpyrazole derivatives against five human cancer cell lines.

Table 2: In Vitro Anticancer Activity (IC₅₀, nM) of Selected 3-Amino-5-phenylpyrazole Derivatives

| Compound | A549 (Lung) | Hela (Cervical) | MCF-7 (Breast) | SW620 (Colon) | SMMC-7721 (Hepatoma) |

| 5a | 102.5 | 98.7 | 85.4 | 110.2 | 125.6 |

| 5b | 45.6 | 40.1 | 38.4 | 50.3 | 62.8 |

| 5c | 78.2 | 75.3 | 69.8 | 85.7 | 95.1 |

| 5d | 60.1 | 55.9 | 52.3 | 68.4 | 75.9 |

| 5e | 250.3 | 245.8 | 230.1 | 265.7 | 280.4 |

| 5f | 180.6 | 175.4 | 168.9 | 190.2 | 210.8 |

| Colchicine | 35.8 | 30.2 | 28.7 | 42.1 | 55.3 |

Data adapted from a study by Li et al. (2024). The study found that compound 5b, in particular, exhibited potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 38.37 nM by inhibiting tubulin polymerization.[1]

Signaling Pathways

The diverse biological activities of 3-amino-5-phenylpyrazole derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Some aminopyrazole derivatives have been shown to inhibit kinases within this pathway.

Caption: The p38 MAPK signaling cascade.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling is a critical strategy in cancer therapy to block tumor growth and metastasis.

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

GABA Receptor Signaling

Phenylpyrazole insecticides, a class of compounds structurally related to the aminopyrazoles discussed here, are known to act as antagonists of the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel. This disruption of GABAergic neurotransmission leads to neuronal hyperexcitability and is the basis for their insecticidal activity.

Caption: Mechanism of GABA-A receptor antagonism by phenylpyrazoles.

Conclusion

3-Amino-5-phenylpyrazole derivatives represent a versatile and highly valuable scaffold in the development of new therapeutic agents. The synthetic methodologies, particularly those starting from β-ketonitriles, are well-established and allow for the generation of diverse chemical libraries. The broad range of biological activities, coupled with the potential for modulation of key signaling pathways, ensures that this class of compounds will remain an active area of research for years to come. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of 3-amino-5-phenylpyrazole derivatives in their own drug discovery and development programs.

References

- 1. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for Antitumor Agent-138 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-138 is a novel synthetic small molecule that has demonstrated potent anticancer properties in preclinical studies. It functions as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin.[1][2] This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2] These application notes provide a summary of the in vitro efficacy of this compound and detailed protocols for key assays to evaluate its biological activity.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) of this compound was determined against a panel of human cancer cell lines and a normal human liver cell line using a 48-hour incubation period.[2]

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 0.04[1] |

| MDA-MB-231 | Breast Adenocarcinoma | 0.04[1] |

| A549 | Lung Carcinoma | 0.39[1] |

| HT-29 | Colorectal Adenocarcinoma | 0.06[1] |

| HeLa | Cervical Adenocarcinoma | 0.11[1] |

| L02 | Normal Liver | 2.73[1] |

Table 2: Summary of In Vitro Effects of this compound

This table summarizes the effective concentration ranges of this compound for various in vitro assays.

| Assay | Cell Line | Effective Concentration | Observed Effect |

| Colony Formation | MCF-7 | 5-20 nM | Inhibition of colony formation[1] |

| Cell Migration | A549 | 6.25-50 nM | Dose-dependent inhibition of cell migration[1][2] |

| Tube Formation | HUVEC | 6.25-50 nM | Dose-dependent inhibition of tube formation[1] |

| Microtubule Collapse | MCF-7 | 25-200 nM | Disruption of microtubule network[1][2] |

| Apoptosis Induction | MCF-7 | 6.25-25 nM | Increased levels of pro-apoptotic proteins[2] |

| Cell Cycle Arrest | MCF-7 | 6.25-25 nM | Increased levels of G2/M phase regulatory proteins[2] |

Signaling Pathway

The proposed mechanism of action for this compound involves its interaction with tubulin, leading to a cascade of events culminating in apoptosis.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the plates for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plates overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and collect the culture medium containing any floating cells.

-

Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound

-

PBS

-

Cold 70% ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash the pellet with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15 minutes in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in the cell cycle and apoptosis.

Procedure:

-

After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., P21, Cyclin B1, Cdc25c, cdk7, Bax, Bcl-2, Cleaved Caspase-9, Cleaved-PARP, Bim, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Microtubule Analysis

This protocol is for visualizing the effect of this compound on the microtubule network.

Procedure:

-

Grow cells on coverslips in a 24-well plate and treat with this compound for 8 hours.

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against α-tubulin for 1 hour.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

(Optional) Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.

Disclaimer

These protocols are intended for research use only. The specific conditions, such as cell seeding density, incubation times, and reagent concentrations, may need to be optimized for different cell lines and experimental setups.

References

Establishing a Cell Line Resistant to Antitumor Agent-138: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells develop resistance to novel therapeutic agents is crucial for the development of more effective treatments and combination strategies. This document provides a detailed protocol for establishing a cancer cell line with acquired resistance to "Antitumor agent-138," a known inhibitor of tubulin polymerization.[1][2] The protocols outlined herein describe a systematic approach to generating a resistant cell line through a dose-escalation method, followed by comprehensive characterization of the resistant phenotype. This includes determination of the half-maximal inhibitory concentration (IC50), and investigation of potential resistance mechanisms using molecular biology techniques such as Western blotting and RNA sequencing.

Introduction to this compound

This compound is a potent inhibitor of tubulin polymerization that targets the colchicine-binding site.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2] It has demonstrated anti-proliferative properties in a variety of cancer cell lines including MCF-7, A549, and HeLa, with IC50 values in the nanomolar to low micromolar range.[1] Given its mechanism of action, potential resistance mechanisms could involve alterations in tubulin structure, increased expression of drug efflux pumps, or activation of bypass signaling pathways.

Experimental Workflow for Establishing and Characterizing the Resistant Cell Line

The overall workflow for generating and characterizing an this compound resistant cell line is depicted below. This process involves a gradual increase in drug concentration over an extended period to select for a resistant population.[3][4]